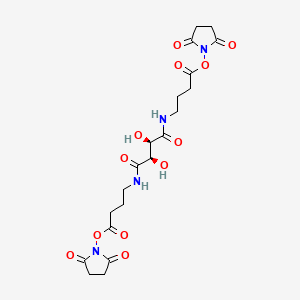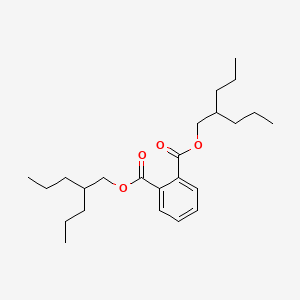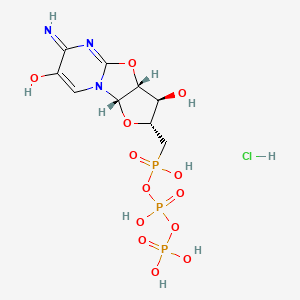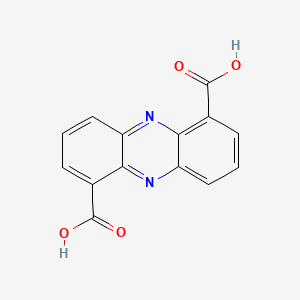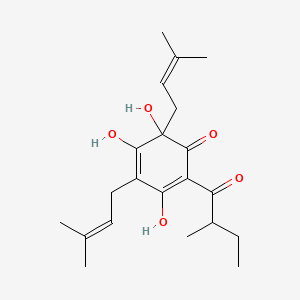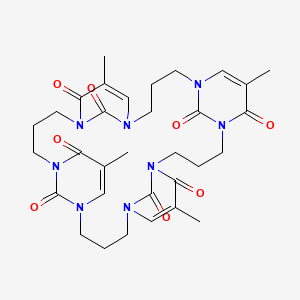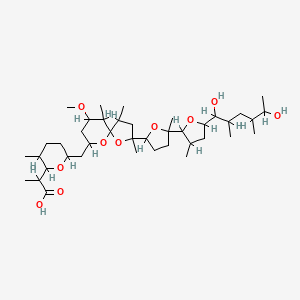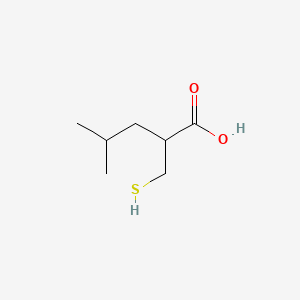
3,4-Dihydro-2H-pyrrole-5-carboxylic acid
作用机制
该化合物主要通过其在代谢途径中的作用发挥作用。它充当谷氨酸转化为脯氨酸及其逆过程的中间体。 参与这些途径的酶包括1-吡咯啉-5-羧酸合酶和脯氨酸脱氢酶,它们促进这些化合物的相互转化 .
类似化合物:
脯氨酸: 3,4-二氢-2H-吡咯鎓-5-羧酸盐还原的直接产物。
谷氨酸: 通过该化合物的氧化形成。
1-吡咯啉-3-羟基-5-羧酸: 另一种具有类似性质的环状亚胺酸。
独特性: 3,4-二氢-2H-吡咯鎓-5-羧酸盐在脯氨酸和精氨酸的生物合成和降解中都发挥着双重作用,这使其独树一帜。 这种双重功能使其成为这些代谢途径中的关键中间体,使其与其他类似化合物区分开来 .
生化分析
Biochemical Properties
1-Pyrroline-2-carboxylic acid is involved in several biochemical reactions, primarily related to the metabolism of proline. It is produced from the oxidation of proline by the enzyme proline dehydrogenase and can be further converted to glutamate by the enzyme pyrroline-5-carboxylate dehydrogenase . This compound interacts with various enzymes, including pyrroline-5-carboxylate reductase, which reduces it back to proline, and ornithine aminotransferase, which converts it to ornithine . These interactions are essential for the regulation of amino acid levels and the maintenance of cellular redox balance.
Cellular Effects
1-Pyrroline-2-carboxylic acid influences several cellular processes. It plays a role in cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the levels of proline and glutamate, it affects cellular metabolism and energy production. Additionally, 1-pyrroline-2-carboxylic acid has been shown to impact gene expression, particularly genes involved in stress responses and metabolic pathways . These effects highlight its importance in maintaining cellular function and responding to environmental changes.
Molecular Mechanism
At the molecular level, 1-pyrroline-2-carboxylic acid exerts its effects through various mechanisms. It binds to and modulates the activity of enzymes involved in proline and glutamate metabolism . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context. Additionally, 1-pyrroline-2-carboxylic acid influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its role in cellular homeostasis and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-pyrroline-2-carboxylic acid can change over time. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-pyrroline-2-carboxylic acid can lead to changes in cellular function, including alterations in metabolic pathways and stress responses . These temporal effects are important for understanding the long-term impact of this compound on cellular health.
Dosage Effects in Animal Models
The effects of 1-pyrroline-2-carboxylic acid vary with different dosages in animal models. At low doses, it can enhance cellular metabolism and stress responses, while at high doses, it may cause toxicity and adverse effects . Studies have shown that there is a threshold effect, where the beneficial effects are observed up to a certain dosage, beyond which the compound becomes harmful . These findings are crucial for determining the safe and effective use of 1-pyrroline-2-carboxylic acid in therapeutic applications.
Metabolic Pathways
1-Pyrroline-2-carboxylic acid is involved in several metabolic pathways, including the proline and ornithine cycles . It is produced from proline by proline dehydrogenase and can be converted to glutamate by pyrroline-5-carboxylate dehydrogenase . Additionally, it can be converted to ornithine by ornithine aminotransferase . These metabolic pathways are essential for the regulation of amino acid levels and the maintenance of cellular homeostasis.
Transport and Distribution
Within cells, 1-pyrroline-2-carboxylic acid is transported and distributed by various transporters and binding proteins . It can be transported across cellular membranes by specific amino acid transporters and can bind to proteins that facilitate its distribution within the cell . These transport and distribution mechanisms are crucial for ensuring that 1-pyrroline-2-carboxylic acid reaches its target sites and exerts its effects.
Subcellular Localization
1-Pyrroline-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments have distinct metabolic environments . Additionally, post-translational modifications and targeting signals can direct 1-pyrroline-2-carboxylic acid to specific organelles, where it can participate in localized metabolic processes . These subcellular localization mechanisms are essential for the precise regulation of its activity and function.
准备方法
合成路线和反应条件: 3,4-二氢-2H-吡咯鎓-5-羧酸盐的合成通常涉及谷氨酸衍生物的环化。 一种常见的方法是将γ-谷氨酰磷酸还原为谷氨酸-5-半醛,后者自发环化形成该化合物 .
工业生产方法: 工业生产通常利用酶促过程,因为它们具有特异性和效率。 1-吡咯啉-5-羧酸合酶催化谷氨酸在一步反应中转化为3,4-二氢-2H-吡咯鎓-5-羧酸盐,使其成为大规模生产的首选方法 .
化学反应分析
反应类型: 3,4-二氢-2H-吡咯鎓-5-羧酸盐会经历各种化学反应,包括:
氧化: 它可以被氧化形成谷氨酸。
还原: 它可以被还原为脯氨酸。
取代: 由于亚胺基的存在,它可以参与亲核取代反应。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 胺和硫醇等亲核试剂可以在温和条件下与亚胺基反应。
主要产物:
氧化: 谷氨酸。
还原: 脯氨酸。
科学研究应用
3,4-二氢-2H-吡咯鎓-5-羧酸盐在多个领域具有广泛的应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 在脯氨酸和精氨酸的代谢途径中起着至关重要的作用。
医学: 正在研究其在治疗与脯氨酸和精氨酸代谢相关的代谢紊乱中的潜力。
工业: 用于生产富含脯氨酸的肽和蛋白质.
相似化合物的比较
Proline: A direct product of the reduction of 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate.
Glutamate: Formed through the oxidation of the compound.
1-Pyrroline-3-hydroxy-5-carboxylate: Another cyclic imino acid with similar properties.
Uniqueness: 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate is unique due to its dual role in both the biosynthesis and degradation of proline and arginine. This dual functionality makes it a critical intermediate in these metabolic pathways, distinguishing it from other similar compounds .
属性
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAIKJZSXNELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175653 | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2139-03-9 | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Pyrroline-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-pyrroline-2-carboxylic acid (PCA) in biological systems?
A1: PCA is a cyclic imino acid that acts as a substrate for the enzyme glutamate dehydrogenase. This enzyme catalyzes the reversible reduction of PCA to the amino acid proline using NADPH as a cofactor [, ]. This reaction serves as a model for the redox step in the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate, a key metabolic reaction [].
Q2: What is known about the mechanism of PCA reduction by glutamate dehydrogenase?
A2: Research suggests that the N-protonated form of PCA is the active substrate for reduction by the glutamate dehydrogenase-NADPH complex []. This reduction is facilitated by a group with a pKa of 8.6 within the enzyme-NADPH complex []. The reaction proceeds through a transition state with solvation properties resembling the reactants, despite complete hydride transfer from NADPH [].
Q3: How does the structure of PCA influence its reactivity with glutamate dehydrogenase?
A3: The presence of the iminium ion (C=N+) in PCA's cyclic structure is crucial for its interaction with glutamate dehydrogenase. Studies indicate that the enzyme catalyzes the reduction of PCA to proline significantly faster than the uncatalyzed reaction, primarily due to a more favorable entropy of activation [].
Q4: Are there alternative synthetic routes to produce 1-pyrroline-2-carboxylic acid derivatives?
A4: Yes, research has explored various synthetic pathways for PCA derivatives. One efficient method involves a combination of Michael and Wittig condensation reactions using 5(4H)-oxazolones as starting materials []. Another approach utilizes 1-pyrroline-2-carboxylic acid derivatives as precursors and introduces substituents at the C-3 position through reactions with reagents like N-chlorosuccinimide, lead(IV) acetate, and azodicarboxylates [].
Q5: What is the significance of studying the cis- and trans- isomers of C-3 substituted proline compounds derived from PCA?
A5: The synthesis and study of both cis- and trans- isomers of C-3 substituted proline compounds derived from PCA provides valuable insights into stereochemical effects on biological activity []. Understanding these structural variations is crucial for developing compounds with specific biological targets and pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)
![3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1198349.png)

